molecular formula C6H5N3OS B8732076 4-Isothiocyanato-6-methoxypyrimidine

4-Isothiocyanato-6-methoxypyrimidine

Cat. No.: B8732076
M. Wt: 167.19 g/mol
InChI Key: ADKICMRIVXDIOP-UHFFFAOYSA-N
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Description

4-Isothiocyanato-6-methoxypyrimidine is a pyrimidine derivative featuring an isothiocyanate (-NCS) group at the 4-position and a methoxy (-OCH₃) group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance . The methoxy group contributes to solubility and hydrogen-bonding interactions, influencing crystallization and biological activity .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

4-isothiocyanato-6-methoxypyrimidine

InChI

InChI=1S/C6H5N3OS/c1-10-6-2-5(9-4-11)7-3-8-6/h2-3H,1H3

InChI Key

ADKICMRIVXDIOP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key structural analogs of 4-Isothiocyanato-6-methoxypyrimidine include:

Compound Name Substituents (Position) Key Functional Features
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH₃ (6), NH₂ (2) Chloro as a leaving group; amino group enables hydrogen bonding
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) Dichloro substitution enhances electrophilicity; methoxy stabilizes ring conformation
4-Hydroxy-6-(4-methoxyphenyl)-thione OH (4), S (2), OCH₃ (phenyl) Thione group participates in sulfur-mediated interactions; hydroxy aids solubility
4-Chloro-6-isopropoxypyrimidine Cl (4), OCH(CH₃)₂ (6) Bulky isopropoxy group reduces solubility but increases lipophilicity

Key Differences :

  • This compound’s isothiocyanate group offers unique reactivity for nucleophilic additions, distinguishing it from chloro (leaving group) or amino (hydrogen-bond donor) substituents in analogs.
  • Methoxy at the 6-position is conserved in many analogs, suggesting its role in stabilizing ring conformation and enhancing solubility .
Physical and Chemical Properties
  • Reactivity :
    • The isothiocyanate group reacts with amines or thiols, enabling conjugation in drug design. In contrast, chloro groups (e.g., in 4-Chloro-6-methoxypyrimidin-2-amine) facilitate nucleophilic substitution .
    • Thione groups (e.g., in ’s compound) participate in hydrogen bonding and metal coordination, whereas isothiocyanate is more electrophilic .
  • Solubility :
    • Methoxy groups enhance water solubility via hydrogen bonding. Bulkier substituents (e.g., isopropoxy) reduce solubility but improve membrane permeability .
Crystallography and Molecular Interactions
  • Hydrogen Bonding : 4-Chloro-6-methoxypyrimidin-2-amine forms extended hydrogen-bonded networks with succinic acid, creating sheets parallel to the (112) plane . The isothiocyanate group may disrupt such networks due to its linear geometry and reduced hydrogen-bonding capacity.
  • Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize a 3D framework . The bulkier isothiocyanate group might instead favor π-π stacking or van der Waals interactions.

Tables

Table 1: Substituent Effects on Pyrimidine Derivatives

Substituent Reactivity Biological Role Example Compound
-NCS (Isothiocyanate) Electrophilic Anticancer conjugation This compound
-Cl (Chloro) Nucleophilic substitution Intermediate synthesis 4-Chloro-6-methoxypyrimidin-2-amine
-SCH₃ (Methylthio) Hydrogen bonding Antimicrobial activity 4-Hydroxy-6-(4-methoxyphenyl)-thione

Table 2: Key Crystallographic Parameters

Compound Hydrogen Bonding Motifs Crystal System Reference
4-Chloro-6-methoxypyrimidin-2-amine N–H···O, O–H···N (R₂²(8) motifs) Monoclinic
4,6-Dichloro-5-methoxypyrimidine Cl···N interactions (3.09 Å) Orthorhombic

Preparation Methods

Reaction Mechanism and Optimization

  • Dithiocarbamate Formation : Treatment of 4-amino-6-methoxypyrimidine with CS₂ in the presence of a base (e.g., triethylamine, Et₃N) generates a dithiocarbamate intermediate. The reaction proceeds via nucleophilic attack of the amine on CS₂, forming a stable dithiocarbamate salt.

  • Desulfurization : The dithiocarbamate is desulfurized using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) under microwave irradiation (90°C, 3 min), yielding 4-isothiocyanato-6-methoxypyrimidine with >90% efficiency.

Key Advantages :

  • Microwave acceleration reduces reaction time to minutes.

  • High functional group tolerance and scalability.

Representative Data :

ParameterValue
Starting Material4-Amino-6-methoxypyrimidine
CS₂ Equivalents3
BaseEt₃N (4 equiv.)
Desulfurizing AgentDMT/NMM/TsO⁻ (1.3 equiv.)
Yield89–96%

Thiophosgene-Mediated Direct Isothiocyanation

Thiophosgene (Cl₂C=S) offers a one-step route to introduce the isothiocyanate group directly onto the amine precursor. This method, though efficient, requires stringent safety measures due to thiophosgene’s toxicity.

Reaction Conditions

4-Amino-6-methoxypyrimidine reacts with thiophosgene in dichloromethane (DCM) under basic conditions (e.g., NaOH) at room temperature. The amine undergoes thiocarbamoylation, followed by dehydrohalogenation to form the isothiocyanate.

Limitations :

  • Thiophosgene’s high toxicity necessitates controlled handling.

  • Competing hydrolysis can reduce yields in aqueous environments.

Optimized Protocol :

ParameterValue
SolventDCM
BaseNaOH (2 equiv.)
Temperature0–25°C
Yield70–75% (estimated)

Mechanochemical Synthesis via Solvent-Free Grinding

Emerging solvent-free methods utilize mechanical force to facilitate reactions between 4-amino-6-methoxypyrimidine, CS₂, and potassium hydroxide (KOH). This approach minimizes waste and avoids toxic solvents.

Procedure and Efficiency

Grinding the amine with CS₂ and KOH (1:3:1 molar ratio) in a ball mill for 1–2 hours forms the dithiocarbamate salt. Subsequent column chromatography purification isolates the isothiocyanate in ~85% yield.

Advantages :

  • Environmentally benign (no solvents).

  • Short reaction time (~2 hours).

Data Summary :

ParameterValue
EquipmentBall mill
Grinding Time2 hours
PurificationSilica gel chromatography
Yield85%

Comparative Analysis of Methods

Yield and Practicality

MethodYieldToxicityScalability
Dithiocarbamate Desulfurization90–96%ModerateHigh
Thiophosgene-Mediated70–75%HighModerate
Mechanochemical85%LowModerate

Reaction Kinetics and Byproducts

  • Dithiocarbamate Route : Rapid desulfurization (3–5 min) with minimal byproducts.

  • Thiophosgene Method : Risk of thiourea byproducts if amine is in excess.

  • Mechanochemical : Requires post-reaction purification to remove KOH residues .

Q & A

Q. What are the established synthetic routes for 4-Isothiocyanato-6-methoxypyrimidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of a chloro precursor. For example, 4-chloro-6-methoxypyrimidine can react with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C). Catalytic additives, such as tetrabutylammonium bromide, may enhance reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity is confirmed using HPLC or GC-MS .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to identify methoxy (δ3.84.0ppm\delta \sim 3.8–4.0 \, \text{ppm}) and isothiocyanato (δ130135ppm\delta \sim 130–135 \, \text{ppm}) groups.
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond angles and intermolecular interactions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How are common impurities identified during synthesis, and what purification strategies are effective?

By-products (e.g., unreacted chloro precursor or oxidized derivatives) are detected via HPLC with UV/Vis or tandem MS. Column chromatography using silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Comparative retention times with standards validate separation efficiency .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxy and isothiocyanato groups influence reactivity in cross-coupling reactions?

The electron-donating methoxy group at position 6 deactivates the pyrimidine ring, potentially slowing electrophilic substitution. In contrast, the electron-withdrawing isothiocyanato group at position 4 enhances electrophilicity. Density functional theory (DFT) calculations can model charge distribution, while Hammett constants quantify substituent effects. Experimental validation via kinetic studies (e.g., Suzuki-Miyaura coupling) under varying conditions (e.g., Pd catalysts, bases) clarifies reactivity trends .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Reproducibility requires:

  • Standardized protocols : Fixed concentrations, pH, and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Stability assays : Monitor degradation in buffer via LC-MS over 24–72 hours.
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. How can the compound’s stability in aqueous solutions be optimized for pharmacological studies?

Strategies include:

  • pH adjustment : Buffers (pH 7.4) to minimize hydrolysis of the isothiocyanato group.
  • Lyophilization : Formulate as a lyophilized powder reconstituted in saline.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce aggregation. Stability is quantified via accelerated degradation studies (40°C/75% RH) .

Q. What mechanistic insights explain its covalent binding to cysteine residues in enzyme inhibition studies?

The isothiocyanato group reacts with thiols (-SH) in cysteine via nucleophilic attack, forming a thiourea adduct. Confirm this mechanism using:

  • Kinetic assays : Measure time-dependent inhibition (e.g., IC50_{50} shifts with pre-incubation).
  • Mass spectrometry : Detect enzyme-adduct masses after tryptic digestion.
  • Crystallography : Resolve covalent binding in enzyme-inhibitor complexes (e.g., using SHELX-refined structures) .

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